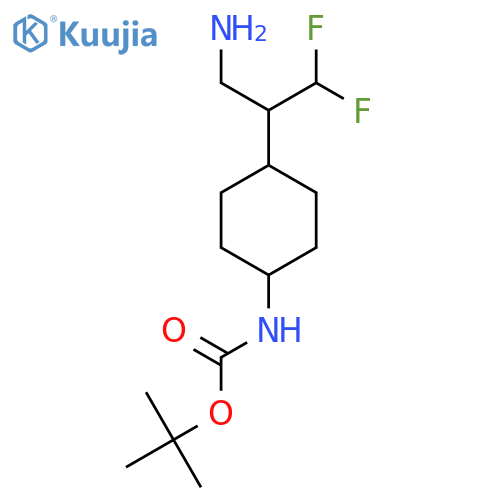

Cas no 2229121-53-1 (tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate)

tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate

- tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate

- EN300-1874706

- 2229121-53-1

-

- インチ: 1S/C14H26F2N2O2/c1-14(2,3)20-13(19)18-10-6-4-9(5-7-10)11(8-17)12(15)16/h9-12H,4-8,17H2,1-3H3,(H,18,19)

- InChIKey: XPZYHEKRUBTTBL-UHFFFAOYSA-N

- ほほえんだ: FC(C(CN)C1CCC(CC1)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 292.19623440g/mol

- どういたいしつりょう: 292.19623440g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874706-0.5g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 0.5g |

$1234.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-10.0g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1874706-0.25g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 0.25g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-2.5g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 2.5g |

$2520.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-5g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 5g |

$3728.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-1g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 1g |

$1286.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-5.0g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 5g |

$3728.0 | 2023-05-26 | ||

| Enamine | EN300-1874706-1.0g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 1g |

$1286.0 | 2023-05-26 | ||

| Enamine | EN300-1874706-0.05g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 0.05g |

$1080.0 | 2023-09-18 | ||

| Enamine | EN300-1874706-0.1g |

tert-butyl N-[4-(3-amino-1,1-difluoropropan-2-yl)cyclohexyl]carbamate |

2229121-53-1 | 0.1g |

$1131.0 | 2023-09-18 |

tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamateに関する追加情報

tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate: A Comprehensive Overview

The compound with CAS No. 2229121-53-1, commonly referred to as tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tertiary butyl group and a difluorinated aminoalkane moiety. The tert-butyl group adds steric bulk, while the difluoropropanamine component introduces both electronic and steric effects, making this compound a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate in drug discovery and materials science. Its structure allows for multiple points of functionalization, enabling researchers to explore its applications in areas such as catalysis, polymer chemistry, and medicinal chemistry. For instance, the cyclohexane ring provides a rigid framework that can be exploited for designing chiral catalysts or enantioselective reactions. Additionally, the presence of the difluorine atoms introduces unique electronic properties that can influence the reactivity and selectivity of the molecule in various chemical reactions.

One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. The amino group present in the structure can undergo a variety of reactions, including alkylation, acylation, and amidation, making it highly versatile for constructing complex molecular architectures. Recent research has demonstrated that derivatives of this compound can exhibit potent biological activities, such as anti-inflammatory and anticancer properties. For example, studies have shown that certain analogs of tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate can inhibit key enzymes involved in inflammatory pathways, offering potential therapeutic benefits.

The synthesis of tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. The starting material typically involves a cyclohexane derivative that undergoes fluorination to introduce the difluoro group. Subsequent steps involve nucleophilic substitution or coupling reactions to attach the tertiary butyl carbamate group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

In terms of physical properties, tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate exhibits a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it ideal for use in solution-phase reactions and chromatographic separations. The compound's stability under various reaction conditions has also been extensively studied, with results indicating that it remains stable under mild acidic or basic conditions but can undergo hydrolysis under strongly acidic or basic environments.

From an environmental standpoint, recent studies have focused on the biodegradation and toxicity profiles of tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yllcyclohexane carbamate. Initial findings suggest that the compound exhibits low acute toxicity to aquatic organisms when exposed at concentrations below 50 ppm. However, further research is needed to fully understand its long-term environmental impact and potential bioaccumulation risks.

In conclusion, tert-butyl N-[4-(3-amino)-cyclohexanecarbonyl]oxy)carbonyl]amine (CAS No. 222912153) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

2229121-53-1 (tert-butyl N-4-(3-amino-1,1-difluoropropan-2-yl)cyclohexylcarbamate) 関連製品

- 2189710-82-3(N-2-oxo-2-(pyrrolidin-1-yl)ethyl-N-(oxolan-2-yl)methylprop-2-enamide)

- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 681279-71-0(N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide)

- 2138549-90-1(2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine-3-carboxylic acid)

- 2228408-89-5(3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)

- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)

- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)

- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)

- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)